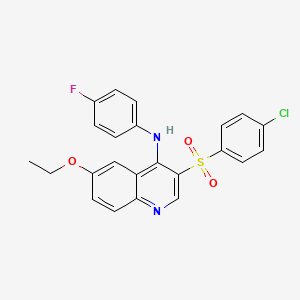
3-(4-クロロベンゼンスルホニル)-6-エトキシ-N-(4-フルオロフェニル)キノリン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorobenzenesulfonyl group, an ethoxy group, and a fluorophenyl group. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学的研究の応用
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .
作用機序
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
- 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine
Uniqueness
What sets 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and bioavailability compared to other quinoline derivatives.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-2-30-18-9-12-21-20(13-18)23(27-17-7-5-16(25)6-8-17)22(14-26-21)31(28,29)19-10-3-15(24)4-11-19/h3-14H,2H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRIIPHZRWGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














